molecular formula C12H12NO2P B1313624 O-(Diphenylphosphinyl)hydroxylamine CAS No. 72804-96-7

O-(Diphenylphosphinyl)hydroxylamine

Cat. No.: B1313624
CAS No.: 72804-96-7
M. Wt: 233.2 g/mol
InChI Key: SJECIYLGISUNRO-UHFFFAOYSA-N
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Description

“O-(Diphenylphosphinyl)hydroxylamine” (DPPH) is an organopnictogen compound . It is a versatile electrophilic amination reagent that has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . It has shown remarkable potential as an electrophilic aminating agent and as a source of the amino group .


Synthesis Analysis

DPPH can be prepared by the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan . The reaction results in the formation of DPPH and not the N-phosphinyl compound as was previously thought . The reaction becomes very thick with a white precipitate, requiring vigorous stirring .


Molecular Structure Analysis

The molecular formula of DPPH is C12H12NO2P . The molecular weight is 233.21 . The percent composition is C 61.80%, H 5.19%, N 6.01%, O 13.72%, P 13.28% .


Chemical Reactions Analysis

DPPH has shown remarkable potential as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . It forms an N-acetyl derivative with acetic anhydride and condenses with acetone to give O-(diphenylphosphinyl)acetoxime .


Physical and Chemical Properties Analysis

DPPH is a white to yellow solid . . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Scientific Research Applications

Chemical Reactions and Structural Analysis O-(Diphenylphosphinyl)hydroxylamine demonstrates unique chemical reactivity, particularly in its interactions with various phosphinic chlorides. It has been observed that hydroxylamine reacts with diphenylphosphinic chloride to yield this compound rather than the N-phosphinyl compound as previously thought. This reactivity extends to similar reactions with other phosphinic chlorides. The chemical structure and properties of this compound have been inferred from its reactions, such as its condensation with acetone to form phosphinylacetone oximes. This compound also forms aminophosphonium and aminosulphonium salts with triphenylphosphine and dimethyl sulphide, respectively (Harger, 1982).

Electrophilic Aminating Agents this compound (DPPH) is recognized as a potent electrophilic aminating agent. It facilitates various bond-formation reactions, such as C-N, N-N, O-N, and S-N bonds, without the need for expensive metal catalysts. Its role in stereo- and regioselective intramolecular cyclizations has been acknowledged in recent synthetic advances, highlighting its potential in organic and biomolecular chemistry (Sabir, Kumar, & Jat, 2018).

Conversion of Aldehydes to Nitriles A notable application of O-(Diphenylphosphininyl)hydroxylamine is in the direct conversion of aldehydes to nitriles. This process involves heating the aldehydes with DPPH in toluene, a reaction that can be carried out in the presence of other functional groups like alcohol, ketone, ester, or amine. This method stands out for its chemoselectivity and efficiency, providing a straightforward route to synthesize nitriles from aldehydes (Laulhé, Gori, & Nantz, 2012).

Base-Induced Transposition Reactions Research has also explored the base-induced transposition reactions involving N-(Diphenylphosphinothioyl)hydroxylamine derivatives. These compounds undergo intriguing rearrangements involving the transposition of sulfur and oxygen atoms. This phenomenon is significant in the context of chemical synthesis and reaction mechanisms (Harger, 1997).

Mechanism of Action

Target of Action

O-Diphenylphosphinylhydroxylamine, also known as O-(Diphenylphosphinyl)hydroxylamine or (Aminooxy)diphenylphosphine oxide, is a versatile reagent used in organic synthesis . Its primary targets are stable carbanions and Grignard reagents .

Mode of Action

This compound acts as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations . This means it can interact with its targets to form new bonds, leading to the creation of new compounds.

Biochemical Pathways

It’s known that this compound plays a crucial role in various organic synthesis reactions, including the formation of new c-n, n-n, o-n, and s-n bonds . These reactions can lead to significant changes in the biochemical pathways of the system where they occur.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted density of 125±01 g/cm3 . It’s slightly soluble in DMSO and very slightly soluble in methanol when sonicated .

Result of Action

The result of O-Diphenylphosphinylhydroxylamine’s action is the formation of new compounds through various bond-formation reactions . It’s used in the synthesis of a variety of products, such as trans-amide n-propyl and aldehyde ketone .

Action Environment

It should be stored in a dry, sealed container, away from heat sources . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

DPPH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

DPPH has shown remarkable potential as an electrophilic aminating agent . It has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . Future research may focus on exploring its potential in other chemical reactions and its use in the synthesis of other compounds .

Biochemical Analysis

Biochemical Properties

O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts . The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes .

Properties

IUPAC Name

O-diphenylphosphorylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECIYLGISUNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449717
Record name O-DIPHENYLPHOSPHINYLHYDROXYLAMINE
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Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72804-96-7
Record name O-(Diphenylphosphinyl)hydroxylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DIPHENYLPHOSPHINYLHYDROXYLAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Diphenylphosphinyl)hydroxylamine
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Record name O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE
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Synthesis routes and methods I

Procedure details

To hydroxylamine hydrochloride (15.86 g, 228.2 mmol) in H2O (35 mL) cooled in an ice-salt bath was added 7.1 N NaOH (27.4 mL, 194.4 mmol) followed by 1,4-dioxane (100 mL). The solution was vigorously stirred for 15 min and then chlorodiphenylphosphine oxide (20.00 g, 84.52 mmol) was added as a solution in 1,4-dioxane (100 mL). The solution was stirred an additional 15 min as a white precipitate formed which was filtered. The solid was suspended in 0.25 N NaOH (250 mL) while stirring in an ice-salt bath for 1 h. The solid was then collected, washed with H2O (100 mL), and thoroughly dried under vacuum to afford 7.09 g of the above compound as a white powder (30.4 mmol, yield 36%). 1H-NMR (DMSO-d6) δ 7.72 to 7.67 (m, 4H), 7.50 to 7.40 (m, 6H); −P-NMR (DMSO-d6) δ 23.11 (br s, 1P).
Quantity
15.86 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
27.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
36%

Synthesis routes and methods II

Procedure details

To a stirred solution of hydroxylamine hydrochloride (9.5 g, 137 mmol) in H2O (21 mL) was added aqueous sodium hydroxide (4.6 g, 116 mmol) in H2O (16 mL), followed by dioxane (66 mL). The resulting solution was cooled in an ice/salt bath, and diphenylphosphinyl chloride (11.8 g, 50 mmol) in dioxane (50 mL) was added in one portion with vigorous stirring. Stirring was continued for 5 minutes as copious precipitation ensued. Water (200 mL) was added, and the slurry filtered, and was purified by stirring the slurry with aqueous sodium hydroxide (1 g, 25 mmol) in water (100 mL) at 0° C. for 30 min, followed by filtration and drying in vacuo to afford 6.8 g (59%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.38-7.57 (m, 6H) 7.64-7.79 (m, 4H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Four
Yield
59%

Synthesis routes and methods III

Procedure details

To a suspension of hydroxylamine hydrochloride (29.4 g) in dichloromethane (200 mL) was added diisopropylethylamine (54.6 g) over 3 minutes in a methanol-ice bath under a nitrogen atmosphere. A white precipitate was formed upon the addition. After stirring for 1 hour under the bath, a solution of diphenylphosphinic chloride (20.0 g) in dichloromethane (20 mL) was added over 60 minutes. A white crystal was formed upon the addition. The mixture was warmed to 0° C. over 1 hour with stirring. The reaction was quenched by adding water (200 mL) over 3 minutes. After stirring the mixture for 0.5 hour, the crystal was collected by filtration. The crystal was washed with water (50×3 mL) followed by diisopropyl ether (50×3 mL). The collected crystal was dried overnight in the air and 3 hours under a reduced pressure with slight warming (4° C.) to give a crude product. The crude product was triturated in EtOH (ethanol) to give (aminooxy)(diphenyl)phosphine oxide as a white crystal (15.3 g).
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 5 L 4-neck round bottom flask (rbf) fitted with an overhead stirrer & a thermocouple was charged with; (1) a solution of NaOH (60.85 g, 1.52 mol, 2.4 eq) in 180 mL water, (2) a solution of hydroxylamine-HCl (110.12 g, 1.58 mol, 2.5 eq) in 180 mL water and (3) 180 mL dioxane. The mixture was cooled in an ice/acetone bath to 0° C. 150 g of ice was added, followed by a precooled (to about 10° C.) solution of diphenylphosphinic chloride (150.0 g, 0.634 mol, 1 eq) in 180 mL dioxane (added all at once). The reaction became very thick with a white precipitate, requiring vigorous stirring. The internal temperature rose to 22° C. After 5 additional minutes stirring (10 minutes maximum), the reaction mixture was diluted with 2.5 L of ice cold water and filtered thru a large fritted funnel (15 cm diameter). The crude material was left on the frit to drain for one hour, then transferred back into the 5 L rbf. The solid was suspended in 500 mL ice cold 0.25N NaOH solution and vigorously stirred for five minutes (no more than 10 min), then filtered again, washing 2× with ice cold water and left to dry overnight on the fritted filter. The partially dried material was dried for 12 h in a vacuum oven (50° C., 0.1 torr) and then well crushed with a mortar & pestle. An additional 16 h of drying in the vacuum oven afforded 122 g (82%) the above compound as a white powder.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 L
Type
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Reaction Step Two
Name
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60.85 g
Type
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Reaction Step Three
Name
Quantity
0 (± 1) mol
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Quantity
110.12 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
150 g
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Quantity
150 g
Type
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Reaction Step Seven
Quantity
180 mL
Type
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Reaction Step Seven
Name
Quantity
180 mL
Type
solvent
Reaction Step Eight
Name
Quantity
180 mL
Type
solvent
Reaction Step Nine
Quantity
180 mL
Type
solvent
Reaction Step Ten
Yield
82%

Synthesis routes and methods V

Procedure details

Into a 500-mL three neck round-bottom flask, was placed a solution of hydroxylamine hydrochloride (30.0 g, 432 mmol) in H2O/dioxane (90/45 mL). The solution was cooled to 0-5° C., then sodium bicarbonate (36.5 g, 434 mmol) was added portion-wise over 10 min and the mixture was stirred at 0-5° C. for 30 min. A solution of diphenylphosphinoyl chloride (41.0 g, 173 mmol) in dioxane (45 mL) was added drop-wise at 0-5° C. over 30 min, then the resulting mixture was stirred for an additional 2 h at ambient temperature. The resulting solids were collected by filtration and washed with water (200 mL), NaOH (0.25 M, 200 mL) and PE (200 mL). The product was dried to yield the title compound as a white solid (20 g, crude).
[Compound]
Name
three
Quantity
0 (± 1) mol
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30 g
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45 mL
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45 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(Diphenylphosphinyl)hydroxylamine
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O-(Diphenylphosphinyl)hydroxylamine
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Reactant of Route 5
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Reactant of Route 6
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